N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a synthetic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization reactions using direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their specific structure and substituents . For instance, the compound “3-(2-Bromophenyl)-4-oxo-6-(4-phenylpiperazin-1-yl)-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile” was found to have a melting point of 280–281 °C .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A new series of thiazolo[3,2-a] pyrimidine derivatives, synthesized using 4-fluoroaniline and ethylacetoacetate as starting materials, demonstrated significant anti-inflammatory and antinociceptive activities. This research highlighted the compounds' potential for lower ulcerogenic activity and higher LD50 values, indicating their safety profile for further pharmacological exploration (Alam et al., 2010).
Anticancer Activity
Several studies have investigated the anticancer properties of thiazolo[4,5-d]pyrimidines and related derivatives. For instance, novel fluorinated thiazolo[4, 5‐d]pyrimidines were synthesized and evaluated for their anticancer activity, with some compounds showing promising results against a variety of human tumor cell lines (Fahmy et al., 2003). Additionally, new derivatives of 3-phenylthiazolo[4,5-d]pyrimidin-2-thione were synthesized and screened for antitumor properties, with two compounds emerging as notably active in in vitro studies (Becan & Wagner, 2008).
Fluorescence and Optical Properties
Research into the fluorescence origins of carbon dots revealed that organic fluorophores, including derivatives of thiazolo[3,2-a] pyrimidine, play a crucial role in their high fluorescence quantum yields. This discovery opens avenues for expanding applications of these compounds in fluorescence-based technologies (Shi et al., 2016).
Synthesis and Chemical Characterization
A variety of synthesis approaches have been developed to create novel compounds based on the thiazolo[3,2-a]pyrimidine scaffold. These include methods for generating derivatives with potential biological activities and functional groups that could be leveraged in further chemical modifications for diverse scientific applications (Haiza et al., 2000).
Mechanism of Action
Target of Action
It’s worth noting that both indole and pyrimidine derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds such as indole and pyrimidine derivatives are known to interact with their targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction .
Biochemical Pathways
For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Similar compounds such as indole and pyrimidine derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Pyrimidines have shown a range of pharmacological effects, which makes them interesting targets for future research . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJJKFWJCIYTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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